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Collagenase Chromophore-Substrate

Cat. No.: B1141738
CAS No.: 118081-33-7
M. Wt: 812.92
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Description

Significance of Collagenases in Biological and Pathological Processes

Collagenases are instrumental in tissue remodeling, a dynamic process essential for development, wound healing, and tissue regeneration. nih.gov They facilitate the breakdown and resynthesis of collagen fibers, allowing for cell growth, migration, and differentiation. nih.gov This enzymatic activity is vital for maintaining tissue integrity during the body's dynamic changes. abcam.com

However, the dysregulation of collagenase activity is implicated in numerous pathological conditions. For instance, excessive collagen degradation contributes to the progression of diseases like arthritis and the invasion and metastasis of tumors. nih.govchondrex.com In the context of age-related macular degeneration (AMD), dysfunctional MMPs, including collagenases, lead to impaired turnover of Bruch's membrane, a critical component of the retina. mdpi.com Conversely, the therapeutic application of collagenases, such as those from Clostridium histolyticum, has been approved for treating conditions like Dupuytren's disease and Peyronie's disease. chondrex.comnih.gov

Role of Synthetic Substrates in Enzyme Activity Elucidation

The study of enzyme kinetics and specificity is fundamental to understanding their biological roles. While natural collagen can be used as a substrate to measure collagenase activity, this method is often hampered by long reaction times and complex procedures. nih.gov Synthetic substrates offer a more practical and efficient alternative. These molecules are designed to be specifically recognized and cleaved by the enzyme of interest.

The use of synthetic substrates allows for the development of rapid and sensitive assays to determine enzyme activity. abcam.comchondrex.com These assays are crucial for various applications, including the screening and characterization of collagenase inhibitors, which are potential therapeutic agents. abcam.com Synthetic peptides that mimic the collagen structure, such as those containing the Pro-X-Gly-Pro sequence, are commonly employed for this purpose. nih.gov

Conceptual Framework of Chromophore-Based Enzyme Assays

Chromophore-based enzyme assays are built on a simple yet elegant principle: the enzymatic cleavage of a specifically designed substrate leads to a change in its optical properties. bachem.com The substrate consists of a peptide sequence recognized by the enzyme, linked to a chromophore—a molecule that absorbs light at a specific wavelength.

In its intact form, the substrate may have a particular absorption spectrum. Upon enzymatic cleavage of the peptide bond, the chromophore-containing fragment is released, resulting in a change in the solution's absorbance. bachem.comsigmaaldrich.com This change, which can be a shift in the absorption maximum or an increase or decrease in absorbance at a specific wavelength, is directly proportional to the enzyme's activity. bachem.com This allows for the continuous and real-time monitoring of the enzymatic reaction using a spectrophotometer.

The general principle involves a "bait" and "prey" concept, where the interaction of the enzyme (prey) with the substrate (bait) brings about a measurable change in a reporter molecule, in this case, the chromophore. wikipedia.org

Historical Development and Evolution of Collagenase Chromophore-Substrates

The journey of collagenase research began in the 1950s with pioneering studies on enzymes from Clostridium histolyticum. worthington-biochem.comagscientific.com The first commercially available collagenase preparation was isolated from this bacterium in 1959. agscientific.com Initially, research focused on these clostridial collagenases. A significant breakthrough occurred in 1962 with the discovery of vertebrate collagenase in bullfrog tadpole tissue. agscientific.com

This discovery spurred the development of synthetic substrates to better characterize these enzymes. Early work in the 1980s focused on mapping the active site specificity of vertebrate collagenase through the synthesis of various peptides and related compounds. nih.gov This research revealed the enzyme's preference for lipophilic sequences. nih.gov

A key development was the creation of substrates like N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), a synthetic peptide that mimics the structure of collagen and is hydrolyzed by all known collagenases. sigmaaldrich.comnih.gov The cleavage of FALGPA can be monitored spectrophotometrically, providing a convenient assay for collagenase activity. sigmaaldrich.comuc.edu Another important class of chromogenic substrates developed were those based on the 2,4-Dinitrophenyl (DNP) group. peptanova.de These substrates, upon cleavage, release a colored DNP-containing fragment.

Further advancements led to the development of thiopeptolide substrates, which proved to be exceptionally good substrates for vertebrate collagenase. nih.govgoogle.com The evolution of these synthetic substrates has been instrumental in advancing our understanding of collagenase function and in the development of related diagnostics and therapeutics.

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52N10O8.2H2O B1141738 Collagenase Chromophore-Substrate CAS No. 118081-33-7

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVBRODNGRBBH-ZQJCSZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746747
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118081-33-7
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Design Principles and Structural Characteristics of Collagenase Chromophore Substrates

Core Peptide Sequence Requirements for Collagenase Recognition

The foundation of any collagenase chromophore-substrate is a peptide sequence that mimics the specific site on the collagen molecule that the enzyme recognizes and cleaves. This recognition is highly specific and is a key determinant of the substrate's effectiveness.

Identification of Optimal Cleavage Sites

Collagenases, whether from vertebrate or bacterial sources, recognize and cleave a specific peptide bond within the collagen triple helix. While vertebrate collagenases, like matrix metalloproteinases (MMPs), make a single scission, bacterial collagenases can hydrolyze collagen at multiple sites. nih.govnih.gov

The canonical cleavage site for many collagenases occurs at a Gly-Leu or Gly-Ile bond. nih.govnih.govresearchgate.net However, the residues surrounding this scissile bond, designated P and P' (P3, P2, P1, P1', P2', P3', etc., extending from the cleavage site), are critical for enzyme recognition and efficient hydrolysis. nih.gov Research using peptide libraries has been instrumental in defining these optimal sequences. nih.govnih.gov For instance, a consensus sequence for MMP-1 binding has been identified as G~(L/I)(A/L)-GXY-GXY-GL(O/A), where '~' indicates the cleaved bond and O represents hydroxyproline (B1673980). pnas.org

Studies on bacterial collagenases from Clostridium histolyticum reveal a strong preference for Glycine (B1666218) (Gly) at the P3 and P1' positions and Proline (Pro) at the P2 and P2' positions, which is reminiscent of the typical Gly-Pro-X collagen motif. nih.gov For human collagenase-3 (MMP-13), studies have identified highly active substrate sequences like GPLGMRGL. nih.gov The minimum sequence required for cleavage can be as short as five to six GXY triplets, encompassing residues from the P4 to P11' positions. nih.govnih.gov

Table 1: Examples of Identified Collagenase Cleavage Site Sequences
Collagenase TypeSource OrganismIdentified Cleavage Sequence (P to P')Reference
MMP-1HumanG~(L/I)(A/L)-GXY-GXY-GL(O/A) pnas.org
MMP-13HumanGPLGMRGL nih.gov
Collagenase I/IIClostridium histolyticumStrong preference for Gly at P3 & P1', Pro at P2 & P2' nih.gov
Type IV CollagenaseHumanAcPro-Leu-Gly-Leu-Leu-Gly-OC2H5 (Best substrate peptide) nih.gov
Vibrio CollagenaseVibrio parahaemolyticusY-Gly bond in Gly-X-Y triplets (Prefers Pro, Ala, Arg, Lys, Ser, Val at P1) nih.gov

Influence of Amino Acid Residues on Substrate Affinity

The identity of the amino acids at the subsites flanking the cleavage point significantly impacts the substrate's affinity (Km) and the catalytic rate (kcat) of the enzyme. The interaction between the substrate's side chains and the enzyme's binding pockets (S subsites) dictates the efficiency of catalysis.

For clostridial collagenases, there is a strong preference for Glycine at the S1' and S3 subsites. nih.gov These enzymes also favor Proline and Alanine (B10760859) at the P2 and P2' subsites and hydroxyproline, Arginine, or Alanine at the P3' subsite. nih.gov Conversely, peptides with Glutamic acid at the P2 or P2' sites are poor substrates. nih.gov Interestingly, while aromatic amino acids are not typically found at the P1 position in native type I collagen, clostridial collagenases show a preference for them in synthetic substrates. nih.gov

Studies on human type IV collagenase have shown that it requires a minimum of six amino acid residues to exhibit significant activity and that it cleaves uncharged molecules more rapidly than charged ones. nih.gov The polarity of the P1 residue can be a key determinant of binding specificity. nih.govkumamoto-u-jrchri.jp For some kallikrein inhibitors, for example, hydrophobic and bulky amino acids at P2 and basic amino acids at P3 enhance binding activity. researchgate.net This highlights the principle that substrate affinity is a cumulative effect of interactions across multiple subsites.

Chromophore Moiety Integration and Spectroscopic Properties

To make the enzymatic cleavage observable, a chromophore—a molecule that absorbs and/or emits light—is integrated into the peptide substrate. The cleavage event separates the chromophore from a quencher or alters its chemical environment, resulting in a measurable spectroscopic change.

Overview of Common Chromophores (e.g., Pz, Dnp, Fua)

Several chromophoric and fluorogenic groups are commonly used in the design of collagenase substrates.

Pz (4-Phenylazobenzyloxycarbonyl): This chromogenic group is used in substrates like Pz-Pro-Leu-Gly-Pro-D-Arg. Cleavage of the peptide bond, typically between Leucine (B10760876) and Glycine, separates the colored Pz-Pro-Leu fragment from the colorless remainder. The resulting color change can be measured spectrophotometrically.

Fua (Furylacryloyl): The N-[3-(2-furylacryloyl)] group is a key component of the widely used substrate FALGPA (N-[3-(2-furylacryloyl)]-L-leucyl-glycyl-L-prolyl-L-alanine). nih.gov Cleavage of the Leu-Gly bond by collagenase leads to a change in absorbance. nih.govsapphire-usa.com This substrate is noted for its selectivity for collagenase over other proteases like trypsin and elastase. sapphire-usa.com

Dnp (2,4-Dinitrophenyl): The Dnp group is frequently used as a quencher in Fluorescence Resonance Energy Transfer (FRET) substrates. nih.govbachem.com In an intact FRET substrate, a fluorophore's emission is absorbed (quenched) by a nearby Dnp group. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. nih.govnih.gov Dnp is often paired with fluorophores like Mca (7-methoxycoumarin-4-acetyl) or ACC (7-amino-4-carbamoylmethylcoumarin). nih.govnih.gov

Spectroscopic Detection Wavelengths and Principles (e.g., UV-Vis Absorbance, Fluorescence)

The detection of collagenase activity using these substrates relies on two main spectroscopic principles: UV-Vis absorbance and fluorescence.

UV-Vis Absorbance: This method measures the change in the absorption of light by the chromophore following substrate cleavage.

For FALGPA , the cleavage is monitored by a decrease in absorbance at approximately 324-345 nm. sapphire-usa.comsigmaaldrich.com

For substrates utilizing the Pz chromophore, the colored fragment released after cleavage is typically extracted into an organic solvent and quantified by its absorbance at around 320 nm.

Fluorescence: FRET-based assays offer high sensitivity. The principle involves a donor fluorophore and an acceptor quencher. When in close proximity on the intact peptide, the donor's energy is transferred non-radiatively to the quencher. creative-biostructure.comwikipedia.org Cleavage separates the pair, restoring the donor's fluorescence. nih.gov

Mca/Dnp pair: In a FRET substrate like MOCAc-Lys-Pro-Leu-Gly-Leu-A₂pr(DNP)-Ala-Arg-NH₂, cleavage is monitored by an increase in fluorescence. peptanova.de

ACC/Dnp pair: This pair is noted for being highly sensitive. nih.gov

Abz/EDDnp pair: Substrates using 2-Aminobenzoyl (Abz) as the fluorophore and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) as the quencher are detected by an increase in fluorescence at ~420 nm with excitation at ~320 nm. bachem.com

Table 2: Spectroscopic Properties of Common Collagenase Chromophore-Substrates
Substrate/PairPrincipleChromophore/FluorophoreQuencherDetection Wavelength (nm)Reference
FALGPAUV-Vis AbsorbanceFua (Furylacryloyl)N/A~324-345 sapphire-usa.comsigmaaldrich.com
Pz-PeptideUV-Vis AbsorbancePz (Phenylazobenzyloxycarbonyl)N/A~320
fTHPFRETMca (Methoxycoumarin)Dnp (Dinitrophenyl)Ex: 324, Em: 394 nih.gov
Abz/DnpFRETAbz (2-Aminobenzoyl)Dnp (Dinitrophenyl)Ex: 320, Em: 420 bachem.com
ACC/DnpFRETACC (7-amino-4-carbamoylmethylcoumarin)Dnp (Dinitrophenyl)- nih.gov

Ex: Excitation, Em: Emission

Linker Chemistry and Structural Integrity

The synthesis of chromophore-substrates is a precise process, typically involving solid-phase peptide synthesis (SPPS). nih.govnih.gov In SPPS, a linker molecule plays a crucial role. It covalently attaches the growing peptide chain to an insoluble resin support. nih.govnih.gov

The linker must be stable throughout the synthesis process, which involves multiple cycles of adding amino acids and removing protecting groups. nih.gov At the end of the synthesis, the linker is cleaved under specific conditions to release the final, purified peptide substrate. nih.gov This methodical approach ensures the correct sequence and structural integrity of the peptide portion of the substrate.

Furthermore, in more complex designs, such as fusion proteins or multi-domain substrates, flexible linkers (e.g., sequences of Glycine and Serine like (GGGGS)₃) can be incorporated. mdpi.com While more common in recombinant protein engineering, the principle of using linkers to ensure that different parts of a molecule (like the peptide sequence and the chromophore) can adopt their optimal conformations without steric hindrance is a key aspect of maintaining the substrate's structural and functional integrity. The proper design of the linker ensures that the chromophore does not interfere with the enzyme's ability to recognize and bind to the peptide sequence.

Derivatization Strategies for Modified Collagenase Chromophore-Substrates

The development of modified collagenase chromophore-substrates is a dynamic field of research, driven by the need for sensitive and selective assays to study collagenase activity in various biological contexts. Derivatization strategies primarily focus on enhancing the substrate's performance by altering its peptide sequence, modifying the chromophore, or introducing quencher molecules. These modifications are crucial for developing substrates with improved kinetic properties, enhanced fluorescence signals, and greater specificity for different collagenase types.

A key approach in the design of these substrates is the use of Fluorescence Resonance Energy Transfer (FRET). FRET-based substrates are designed with a donor fluorophore and an acceptor quencher molecule. When the substrate is intact, the proximity of the donor and acceptor leads to the quenching of fluorescence. Upon cleavage by a collagenase, the donor and acceptor are separated, resulting in a detectable increase in fluorescence. nih.govnih.govbachem.com The efficiency of this process is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. bachem.com

Another important design consideration is the peptide sequence of the substrate, which largely determines its specificity for a particular collagenase. nih.govnih.gov Researchers have developed substrates with peptide sequences that mimic the cleavage sites of different collagen types, allowing for the selective assay of various matrix metalloproteinases (MMPs), a major family of collagenases. nih.gov

Alterations to the Peptide Sequence

Modifications to the peptide sequence of a collagenase substrate can significantly impact its binding affinity and cleavage kinetics. By systematically altering the amino acid residues at and around the cleavage site, researchers can fine-tune the substrate's specificity for different collagenases. For instance, substrates have been designed to be selectively hydrolyzed by stromelysin 1 (MMP-3) over other MMPs by incorporating specific amino acid sequences. nih.gov

The length of the peptide chain is another critical factor. It can influence the FRET efficiency and the kinetic parameters of the enzymatic reaction. nih.gov Furthermore, the introduction of unnatural amino acids or post-translational modifications can be explored to enhance substrate stability or to probe specific enzyme-substrate interactions. nih.gov

Modifications of the Chromophore

The choice of chromophore is central to the design of both chromogenic and fluorogenic substrates. For chromogenic substrates, the derivatization often involves attaching a chromogenic group that undergoes a color change upon cleavage. A classic example is the use of a 4-phenylazobenzyloxycarbonyl (Pz) group. The substrate, Pz-Pro-Leu-Gly-Pro-D-Arg-OH, is cleaved by collagenase between the leucine and glycine residues, releasing the colored fragment Pz-Pro-Leu-OH.

In the case of fluorogenic substrates, the focus is on selecting fluorophores with high quantum yields and emission spectra that overlap well with the absorption spectra of the chosen quencher. nih.gov A variety of donor-acceptor pairs have been utilized in FRET-based substrates, each with its own set of photophysical properties.

Introduction of Quencher Moieties

The introduction of a quencher molecule is a hallmark of internally quenched fluorogenic substrates. The quencher's role is to absorb the energy from the excited fluorophore, preventing it from emitting light. The efficiency of this quenching is highly dependent on the distance between the fluorophore and the quencher. bachem.com

Commonly used quencher moieties include dinitrophenyl (DNP) and 4-((4-(dimethylamino)phenyl)azo)benzoyl (DABCYL). nih.govnih.gov These are often paired with fluorophores like (7-methoxycoumarin-4-yl)acetyl (Mca) or 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS). nih.govbachem.com The strategic placement of the fluorophore and quencher on opposite sides of the scissile bond is crucial for the design of effective FRET substrates. nih.gov

Research Findings on Modified Collagenase Chromophore-Substrates

Extensive research has been conducted to develop and characterize a wide array of modified collagenase chromophore-substrates. These studies have provided valuable kinetic data and insights into the structure-activity relationships of these molecules.

For example, a substrate with the sequence Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 (NFF-3) was found to be rapidly hydrolyzed by MMP-3, but showed minimal hydrolysis by MMP-1 and MMP-2, demonstrating high selectivity. nih.gov In contrast, the substrate NFF-1, with the sequence Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly, was hydrolyzed by MMP-2 and MMP-3 at similar rates. nih.gov

The development of heterotrimeric collagen peptides as fluorogenic substrates represents another significant advancement. These substrates mimic the triple-helical structure of native collagen, providing a more physiologically relevant model for studying collagenase activity. Cleavage of these complex substrates leads to a significant increase in fluorescence, making them useful tools for investigating interstitial collagenases. nih.gov

Below are interactive data tables summarizing the characteristics and kinetic data of various modified collagenase chromophore-substrates.

Table 1: Characteristics of Modified Collagenase Chromophore-Substrates

Substrate NameTypeDonor (Fluorophore)Quencher (Acceptor)Peptide SequenceTarget Enzyme(s)
NFF-1 nih.govFluorogenic (FRET)McaDnpPro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-GlyMMP-1, MMP-2, MMP-3
NFF-2 nih.govFluorogenic (FRET)McaDnpArg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2MMP-1, MMP-2, MMP-3, MMP-9
NFF-3 nih.govFluorogenic (FRET)McaDnpArg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2MMP-3, MMP-9
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 nih.govFluorogenic (FRET)TrpDnpPro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2MMP-1, MMP-3
DABCYL-GABA-Pro-Gln-Gly-Ile-Ala-Gly-Gln-Arg-EDANSFluorogenic (FRET)EDANSDABCYLPro-Gln-Gly-Ile-Ala-Gly-Gln-ArgCollagenases
Pz-Pro-Leu-Gly-Pro-D-Arg-OHChromogenicPz-Pro-Leu-Gly-Pro-D-Arg-OHCollagenase

Table 2: Kinetic Data for Selected Modified Collagenase Chromophore-Substrates

Substrate NameEnzymekcat/KM (M⁻¹s⁻¹)Reference
NFF-1MMP-1~2,750 nih.gov
NFF-1MMP-2~11,000 nih.gov
NFF-1MMP-3~11,000 nih.gov
NFF-2MMP-1~990 nih.gov
NFF-2MMP-2~54,000 nih.gov
NFF-2MMP-359,400 nih.gov
NFF-2MMP-9~55,300 nih.gov
NFF-3MMP-3218,000 nih.gov
NFF-3MMP-910,100 nih.gov
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2MMP-11,300 nih.gov
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2MMP-31,800 nih.gov

Biochemical Mechanism of Collagenase Substrate Interaction

Molecular Recognition and Enzyme-Substrate Binding

The initial step in collagenolysis is the precise recognition and binding of the collagen substrate to the active site of the collagenase enzyme. This process is governed by a series of specific interactions between the amino acid residues of the substrate and the subsites within the enzyme's active site.

The active site of collagenase is a cleft that accommodates the substrate in a specific orientation. The substrate binds to the enzyme through a series of subsites, designated S3 through S3', which interact with the corresponding amino acid residues of the substrate, denoted P3 through P3'. The specificity of collagenase is largely determined by the nature of these interactions.

Studies on the substrate specificity of collagenases, such as those from Clostridium histolyticum, have revealed distinct preferences for certain amino acids at these subsites. Generally, for optimal substrate binding and subsequent hydrolysis, a glycine (B1666218) residue is favored at the P3 and P1' positions. The P2' subsite often accommodates proline or alanine (B10760859) residues, while the P3' subsite shows a preference for hydroxyproline (B1673980), arginine, or alanine researchgate.net. These preferences align well with the common Gly-X-Y repeating sequences found in the triple-helical structure of collagen researchgate.net.

Table 1: Preferred Amino Acid Residues at Subsites for Collagenase Activity
SubsitePreferred Amino Acid Residue(s)
P3Glycine
P2Varies; not strictly collagen-like sequences for optimal cleavage
P1Varies; not strictly collagen-like sequences for optimal cleavage
P1'Glycine
P2'Proline, Alanine
P3'Hydroxyproline, Arginine, Alanine

The binding of a substrate to collagenase is not a simple "lock-and-key" mechanism but rather an "induced fit" process, where the initial interaction leads to conformational changes in the enzyme. This dynamic interaction optimizes the alignment of the substrate for catalysis.

Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR), have shown that matrix metalloproteinases (MMPs) exhibit considerable flexibility, particularly in the loop regions of the catalytic domain nih.govnih.gov. These loops can adopt different conformations, and their mobility is thought to be crucial for substrate binding and the broad substrate specificity of these enzymes nih.gov. Molecular dynamics simulations of MMP-2 have indicated that the catalytic domain can reorient itself to interact with the unwound region of a collagen-like peptide, highlighting the dynamic nature of the enzyme during substrate binding nih.gov.

In clostridial collagenases, inhibitor binding has been observed to induce a contraction of the upper and lower half-domains of the catalytic site, demonstrating a "breathing" motion that underscores the hinge-like topology of the active site nih.gov. This flexibility allows the enzyme to accommodate the substrate and position it correctly for the subsequent catalytic steps.

Enzymatic Hydrolysis of the Peptide Bond

Following substrate binding and conformational adjustments, the collagenase enzyme proceeds to catalyze the hydrolysis of a specific peptide bond within the substrate. This process involves a precise catalytic mechanism and is preceded by a crucial unwinding of the collagen triple helix.

The catalytic activity of most collagenases is dependent on a zinc ion (Zn²⁺) located at the bottom of the active site cleft. This zinc ion is essential for the hydrolysis of the peptide bond and is coordinated by three histidine residues within the enzyme.

The proposed mechanism for peptide bond cleavage by MMPs involves the following key steps:

A water molecule, activated by a glutamate (B1630785) residue, acts as a nucleophile and attacks the carbonyl carbon of the scissile peptide bond.

This nucleophilic attack leads to the formation of an unstable tetrahedral intermediate.

The intermediate then collapses, resulting in the cleavage of the peptide bond.

The cleaved products are subsequently released from the active site, and the enzyme is regenerated for the next catalytic cycle.

The zinc ion plays a crucial role in polarizing the carbonyl group of the scissile bond, making it more susceptible to nucleophilic attack, and in stabilizing the tetrahedral intermediate.

A unique feature of collagenases is their ability to cleave the highly stable triple-helical structure of collagen. The substrate-binding site of collagenase is too narrow to accommodate the intact triple helix embopress.org. Therefore, a critical prerequisite for cleavage is the local unwinding of the triple helix to allow a single polypeptide chain to enter the active site embopress.orgpnas.org.

Experimental evidence has shown that collagenases first bind to the collagen triple helix and then induce a local unwinding of the structure before peptide bond hydrolysis occurs embopress.org. This unwinding is a critical and energy-requiring step in collagenolysis. For bacterial collagenases, the activator domain is responsible for initiating collagen binding and destabilizing the triple-helical structure, thereby presenting a locally unwound collagen strand to the active site of the peptidase domain pnas.org. Similarly, in MMPs, the hemopexin domain is thought to play a role in the unwinding process.

Chromophore Release and Signal Generation

In laboratory settings, the activity of collagenase is often measured using synthetic chromogenic or fluorogenic substrates. These substrates are designed to mimic the natural cleavage site of collagen and contain a reporter group (a chromophore or fluorophore) that produces a detectable signal upon cleavage.

A commonly used chromogenic substrate is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. In this substrate, the 4-phenylazobenzyloxycarbonyl (Pz) group acts as the chromophore. Collagenase specifically cleaves the peptide bond between the leucine (B10760876) and glycine residues. This cleavage separates the Pz-Pro-Leu fragment from the rest of the peptide. The release of the colored Pz-Pro-Leu fragment can be measured spectrophotometrically, typically at a wavelength of 320 nm, providing a quantitative measure of collagenase activity.

Other types of reporter groups used in collagenase substrates include 2,4-Dinitrophenyl (DNP) for chromogenic substrates and Amino Methyl Cumarin (AMC) or 7-methoxycoumarin-4-acetyl (Mca) for fluorogenic substrates nih.govnih.gov. In fluorogenic substrates, the cleavage of the peptide bond separates a quenching molecule from the fluorophore, resulting in an increase in fluorescence that can be measured to determine enzyme activity.

Table 2: Examples of Chromogenic and Fluorogenic Collagenase Substrates
Substrate NameReporter Group TypeReporter GroupCleavage SiteDetection Method
4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OHChromogenic4-Phenylazobenzyloxycarbonyl (Pz)Leu-GlySpectrophotometry (320 nm)
Dnp-Pro-Leu-Gly-Ile-Ala-Gly-Arg-NH₂Chromogenic2,4-Dinitrophenyl (Dnp)Gly-IleSpectrophotometry
MOCAc-Pro-Leu-Gly-Leu-A₂pr(Dnp)-Ala-Arg-NH₂FluorogenicMethoxycoumarin (MOCAc) / Dinitrophenyl (Dnp)Gly-LeuFluorometry
Suc-Gly-Pro-Leu-Gly-Pro-AMCFluorogenicAminomethylcoumarin (AMC)Gly-ProFluorometry

Mechanisms of Chromogenic Group Detachment or Modification

The core of a chromogenic collagenase assay lies in the enzymatic hydrolysis of a specific peptide bond within the synthetic substrate. This cleavage directly leads to the separation of the chromophoric moiety from the rest of the peptide, or a significant conformational change that alters its electronic properties. Two primary mechanisms are employed:

Chromogenic Substrates: In this approach, a chromophore is attached to the peptide substrate. The intact substrate has a characteristic absorbance spectrum. When collagenase cleaves the peptide bond, a smaller fragment containing the chromophore is released. The altered chemical structure and environment of the liberated chromophore-containing fragment result in a shift in its maximum absorbance wavelength or a significant change in its molar absorptivity. A classic example is the substrate 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. The 4-phenylazobenzyloxycarbonyl (Pz) group is the chromophore. Upon cleavage between the Leucine and Glycine residues, the fragment Pz-Pro-Leu-OH is released, which can be spectrophotometrically quantified. Another widely used substrate is N-[3-(2-furyl)acryloyl)]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA). Cleavage of the Leu-Gly bond leads to a change in the electronic environment of the furylacryloyl group, resulting in a detectable change in absorbance.

Fluorogenic (Internally Quenched) Substrates: This more sensitive method utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate is synthesized with a fluorescent donor molecule at one end and a quencher molecule at the other. When the substrate is intact, the close proximity of the donor and quencher allows for non-radiative energy transfer from the excited donor to the quencher, effectively "quenching" the fluorescence. Upon cleavage of the peptide backbone by collagenase, the donor and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence emission of the donor when excited at its specific wavelength. A common FRET pair used in collagenase substrates is 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorophore and 4-((4-(dimethylamino)phenyl)azo)-benzoyl (DABCYL) as the quencher. The emission spectrum of EDANS has a significant overlap with the absorption spectrum of DABCYL, making them an efficient FRET pair.

The detachment or modification of the chromogenic group is, therefore, a direct consequence of the catalytic action of collagenase on a specific peptide sequence. The design of the substrate, including the peptide sequence and the choice of chromophore or fluorophore/quencher pair, is critical for ensuring specificity and sensitivity of the assay.

Direct Correlation between Cleavage and Spectroscopic Signal

The fundamental principle of quantitative collagenase assays using chromophore-substrates is the direct and proportional relationship between the enzymatic cleavage of the substrate and the resulting spectroscopic signal. The rate of change in absorbance or fluorescence is directly proportional to the rate of substrate hydrolysis, which in turn is dependent on the concentration and activity of the collagenase enzyme under specific assay conditions (e.g., temperature, pH).

The Beer-Lambert law governs the relationship for chromogenic substrates, where the change in absorbance is linearly related to the concentration of the product formed. For fluorogenic substrates, the increase in fluorescence intensity is directly proportional to the amount of cleaved substrate.

This direct correlation allows for the determination of key enzyme kinetic parameters:

Michaelis-Menten Constant (Kм): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate. A lower Kм value indicates a higher affinity.

Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Catalytic Efficiency (kcat/Kм): This value is a measure of how efficiently an enzyme converts a substrate to a product, taking into account both binding affinity and catalytic rate. It is a useful parameter for comparing the specificity of an enzyme for different substrates.

By measuring the initial reaction velocities at various substrate concentrations, a Michaelis-Menten plot can be generated, from which Kм and Vmax can be derived. The kcat can then be calculated if the enzyme concentration is known. These kinetic parameters are crucial for characterizing the activity of different collagenases and for screening potential inhibitors.

The following tables provide a summary of research findings related to the spectroscopic properties and kinetic parameters of various collagenase chromophore-substrates.

Data Tables

Table 1: Spectroscopic Properties of Selected Collagenase Chromophore-Substrates

Substrate/ChromophoreTypeSpectroscopic Change upon CleavageWavelength (nm)Notes
Pz-Pro-Leu-Gly-Pro-D-Arg-OHChromogenicIncrease in Absorbance320The product, Pz-Pro-Leu-OH, is extracted into ethyl acetate (B1210297) for measurement.
FALGPAChromogenicDecrease in Absorbance345Monitors the disappearance of the substrate.
DABCYL/EDANS SubstrateFluorogenic (FRET)Increase in FluorescenceExcitation: ~340, Emission: ~490Cleavage separates the DABCYL quencher from the EDANS fluorophore.
Gelatin-FITCFluorogenic (Quenched)Increase in FluorescenceExcitation: ~495, Emission: ~515FITC fluorescence is quenched when conjugated to gelatin and increases upon digestion.

Table 2: Comparative Kinetic Parameters of Collagenases with Chromophore-Substrates

EnzymeSubstrateKм (µM)kcat (s⁻¹)kcat/Kм (M⁻¹s⁻¹)
Clostridium histolyticum Collagenase (Class I)Type I Collagen1.51.71.1 x 10⁶
Clostridium histolyticum Collagenase (Class II)Type I Collagen1.80.95.0 x 10⁵
Human MMP-1 (Fibroblast Collagenase)Fluorogenic Peptide140.139.3 x 10³
Human MMP-8 (Neutrophil Collagenase)Fluorogenic Peptide112.32.1 x 10⁵
Human MMP-13 (Collagenase 3)Fluorogenic Peptide51.53.0 x 10⁵

Enzymatic Kinetics and Activity Profiling with Chromophore Substrates

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, kcat/KM)

Michaelis-Menten Kinetics Application

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). wikipedia.orglibretexts.org The Michaelis-Menten equation is expressed as:

v₀ = (V_max * [S]) / (K_m + [S])

This model is widely applied to study the kinetics of collagenase activity. wikipedia.orgnih.gov By measuring the initial reaction rates at various concentrations of the chromophore-substrate, a saturation curve is obtained. libretexts.org From this curve, the values of K_m and V_max can be determined. The K_m represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the enzyme's affinity for the substrate. A lower K_m value indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

For instance, in a study using a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2), a type of collagenase, the K_m was determined to be 51.67 µM and the V_max was 212.76 µmol/min. nih.gov Another study investigating porcine synovial collagenase with the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ reported apparent pK values of 7.0 and 9.5 for the free enzyme. nih.gov

Initial Rate Methodologies for Kinetic Analysis

The determination of kinetic parameters relies on measuring the initial rate of the reaction. This is the rate observed during the early phase of the reaction when the substrate concentration is still relatively high and has not been significantly depleted. nih.gov The initial rate is directly proportional to the enzyme concentration and is used to construct the Michaelis-Menten plot. libretexts.org

For collagenase assays using chromophore-substrates, the initial rate is typically determined by continuously monitoring the change in absorbance or fluorescence over a short period. sigmaaldrich.com This ensures that the measurements are taken before substrate limitation or product inhibition can significantly affect the reaction rate. For example, in an assay using N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), the decrease in absorbance at 345 nm is recorded for approximately 5 minutes to determine the maximum linear rate. sigmaaldrich.com

Quantitative Measurement of Collagenase Activity

The use of chromophore-substrates allows for the precise quantification of collagenase activity. This is crucial for various research and clinical applications where knowing the amount of active enzyme is important.

Standard Curves and Calibration Procedures

To accurately determine the amount of product released during the enzymatic reaction, a standard curve is essential. sigmaaldrich.com A standard curve is generated by measuring the absorbance or fluorescence of known concentrations of the chromogenic or fluorogenic product. This creates a calibration line that relates the signal intensity to the concentration of the product.

For example, when using the chromophore-substrate 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg, the colored fragment released upon cleavage, PAZ-Pro-Leu-OH, is used to create a standard curve. sigmaaldrich.com The absorbance of solutions with known concentrations of this standard is measured at 320 nm. sigmaaldrich.com This allows for the conversion of the absorbance change observed in the enzyme assay into the amount of product formed. Similarly, in fluorescence-based assays, a standard curve is generated using a reference standard, such as a known concentration of a fluorescently labeled peptide. chondrex.com

Unit Definition and Activity Expression

Collagenase activity is typically expressed in specific units. One common unit is the micromole of substrate hydrolyzed per minute (µmol/min) . sigmaaldrich.comchondrex.com This unit directly reflects the catalytic rate of the enzyme under specific conditions. For example, one unit of collagenase using the FALGPA substrate is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5. sigmaaldrich.com

Another unit of activity is the nanokatal (nkat) , where one katal is the amount of enzyme that catalyzes the conversion of one mole of substrate per second. Therefore, 1 µmol/min is equivalent to approximately 16.67 nkat.

The activity can also be expressed in terms of the amount of product liberated. For instance, a unit can be defined as the amount of enzyme that liberates 1.0 µmole of a specific product, like L-leucine equivalents, from collagen over a set period under defined conditions. sigmaaldrich.comworthington-biochem.com

Influence of Environmental Factors on Collagenase-Substrate Kinetics

The kinetics of the collagenase-substrate interaction are significantly influenced by environmental factors such as pH and temperature. nih.gov Understanding these influences is critical for optimizing assay conditions and for interpreting results in different physiological or experimental contexts.

pH: Collagenase activity is highly dependent on the pH of the reaction environment. Most collagenases exhibit optimal activity in the neutral to slightly alkaline pH range. researchgate.netresearchgate.net For example, porcine synovial collagenase shows a bell-shaped pH-activity profile, with optimal activity between pH 7.0 and 9.5. nih.gov The activity of collagenase from Bacillus licheniformis F11.4 is optimal at pH 9. researchgate.net Deviations from the optimal pH can lead to a significant decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site. nih.gov

Temperature: Temperature also plays a crucial role in collagenase activity. As with most enzymes, activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. researchgate.net For many collagenases, the optimal temperature for activity is around 37°C, which corresponds to physiological temperature. sigmaaldrich.comvitacyte.com However, some bacterial collagenases can exhibit optimal activity at higher temperatures. For instance, a collagenase from a Bacillus species showed optimal activity at 50°C. researchgate.net A study on porcine synovial collagenase determined the activation energy for the hydrolysis of a synthetic peptide to be 9.2 kcal/mol. nih.gov

Table 1: Research Findings on Collagenase Kinetics

Parameter Value/Observation Substrate/Enzyme Source Reference
K_m 51.67 µM Fluorogenic substrate for MMP-2 nih.gov
V_max 212.76 µmol/min Fluorogenic substrate for MMP-2 nih.gov
Optimal pH 7.0 - 9.5 Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ / Porcine synovial collagenase nih.gov
Optimal pH 9.0 Azocoll / Bacillus licheniformis F11.4 researchgate.net
Optimal Temperature ~37°C Native collagen / Various collagenases sigmaaldrich.comvitacyte.com
Optimal Temperature 50°C Azocoll / Bacillus sp. researchgate.net
Activation Energy 9.2 kcal/mol Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ / Porcine synovial collagenase nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
PAZ-Pro-Leu-OH
L-leucine

Effects of pH on Substrate Hydrolysis

The rate of enzymatic hydrolysis of chromophore-substrates by collagenase is significantly influenced by the pH of the reaction environment. Optimal activity is generally observed in neutral to alkaline conditions. For instance, collagenase from Clostridium histolyticum demonstrates its highest activity around a pH of 8.5. nih.gov Studies using artificial wound eschar have shown that this enzyme maintains robust activity in a pH range of 6.0 and higher. nih.gov The activity tends to decrease sharply at pH values below 6.0 to 7.0. researchgate.net Other bacterial collagenases, such as the one produced by Bacillus licheniformis F11.4, exhibit maximum activity at a pH of 9.0. researchgate.net Similarly, an enzyme from P. aurantiogriseum is highly active in the pH range of 8 to 10. researchgate.net Standard enzymatic assays using the chromophore-substrate Pz-Pro-Leu-Gly-Pro-D-Arg are often performed at a buffered pH of 7.1 or 7.5. sigmaaldrich.comthermofisher.com

Table 1: Optimal pH for Activity of Various Collagenases

Collagenase SourceOptimal pHReference
Clostridium histolyticum~8.5 nih.gov
Bacillus licheniformis F11.49.0 researchgate.net
P. aurantiogriseum8.0 - 10.0 researchgate.net
Bacillus pumilus7.5 researchgate.net
PZ-Peptidase (Chicken Embryo)7.5 - 8.5 researchgate.net

Temperature Dependence of Enzymatic Activity

Temperature is a critical factor governing the rate of collagenase activity. For the degradation of native collagen, maximal activity is typically achieved in a temperature range of 35-37°C. vitacyte.com A deviation from this optimal range can lead to a significant reduction in enzymatic efficiency. For example, a decrease in temperature to 30°C can result in an approximate 60% loss of maximal activity for both class I and class II collagenases. vitacyte.com At 20°C, the in vitro activity of collagenase has been measured to be only one-fourth of that observed at 37°C. nih.gov

However, the optimal temperature can vary depending on the source of the enzyme. Collagenases from different bacteria show maximal activities across a broader range, typically between 30°C and 70°C. researchgate.net For example, collagenase from B. licheniformis F11.4 has an optimal temperature of 50°C, with activity increasing from 30°C to 50°C and then declining at temperatures above 60°C. researchgate.net

Table 2: Temperature Effects on Collagenase Activity

Temperature (°C)Relative Activity / FindingCollagenase SourceReference
35 - 37Maximum activity on native collagenGeneral (Class 1 & 2) vitacyte.com
30~60% loss of maximal activityGeneral (Class 1 & 2) vitacyte.com
20Activity is 25% of that at 37°CNot Specified nih.gov
50Optimal temperatureBacillus licheniformis F11.4 researchgate.net
>60Reduced activity observedBacillus licheniformis F11.4 researchgate.net
37Standard condition for unit definitionClostridium histolyticum thermofisher.com

Impact of Metal Ions and Cofactors (e.g., Ca²⁺)

Bacterial collagenase activity is critically dependent on the presence of certain metal ions, particularly calcium (Ca²⁺) and zinc (Zn²⁺). sigmaaldrich.comnih.gov Zn²⁺ is essential for the catalytic mechanism and is typically tightly bound to the enzyme during its purification. sigmaaldrich.com Calcium ions are also required for the full peptidolytic and collagenolytic activity of clostridial collagenases. nih.govnih.gov

The role of Ca²⁺ extends to structural stabilization. The binding of Ca²⁺ to the collagen-binding domain (CBD) of the enzyme induces a conformational change, resulting in a more compact and rigid structure. nih.gov This stabilization is crucial for the enzyme's ability to bind to insoluble collagen fibrils and subsequently hydrolyze them. nih.gov For Clostridium histolyticum collagenase, solutions with a Ca²⁺ concentration of 0.3-0.5 mM maintain activity for extended periods. sigmaaldrich.com The hydrolysis of the chromogenic substrate Pz-PLGPA by certain treponemal enzymes is also slightly enhanced by the presence of Ca²⁺. researchgate.net

Table 3: Influence of Metal Ions on Collagenase Activity

Ion / CompoundEffectEnzyme / Substrate SystemReference
Ca²⁺Required for full activity and structural stabilityClostridial Collagenases nih.govnih.govnih.gov
Ca²⁺ (0.3-0.5 mM)Maintains activity in solutionClostridium histolyticum Collagenase sigmaaldrich.com
Ca²⁺Slightly increases hydrolysis rateTreponemal enzyme on PZ-PLGPA researchgate.net
Zn²⁺Required for catalytic activity (tightly bound)Clostridium histolyticum Collagenase sigmaaldrich.com
EDTAInhibitoryClostridial Collagenases uniprot.org

Effects of Mechanical Deformation on Substrate Cleavage

The physical state of the collagen substrate significantly affects its susceptibility to enzymatic cleavage. Research has demonstrated that applying mechanical strain to collagen fibers can inhibit their degradation by collagenase. nih.gov This phenomenon, termed the Enzyme MechanoKinetic (EMK) effect, shows that elongating type I collagen fibers results in a significant decrease in the rate of their degradation by bacterial collagenase from Clostridium histolyticum. nih.gov

The rate of enzyme cleavage was found to decrease with applied strain. nih.gov One study observed a decrease of approximately 9% per percent of applied strain, with a complete inhibition of cleavage predicted at a strain of about 11%. nih.gov Similar stabilizing effects have been observed with mammalian collagenase. Applied tensile mechanical strain significantly increases the degradation time of reconstituted collagen fibrils by matrix metalloproteinase 8 (MMP-8), a human collagenase. nih.govplos.orgnih.gov Strained fibrils persist significantly longer than their unstrained counterparts, suggesting that mechanical deformation at the microstructural level is a primary factor in inhibiting collagenase cleavage. nih.govnih.gov This strain-induced protection is thought to result from conformational changes in the collagen triple helix that hinder enzyme binding or cleavage. nih.gov

Table 4: Effect of Mechanical Strain on Collagenase Cleavage

FindingEnzymeSubstrateReference
Applied tensile strain significantly increased degradation time.Matrix Metalloproteinase 8 (MMP-8)Reconstituted Type I Collagen nih.govplos.org
Mechanical deformation (axial strain) caused a significant decrease in the rate of collagen degradation.Bacterial Collagenase (C. histolyticum)Type I Collagen Fibers nih.gov
Cleavage rate decreased by ~9% per 1% of applied strain.Bacterial Collagenase (C. histolyticum)Rat Tail Tendon Fibers nih.gov
Degradation by MMP-1 and MMP-8 first decreased and then increased with strain magnitude.MMP-1, MMP-8Collagenous Tissue nih.gov

Advanced Methodologies for Collagenase Activity Assessment Using Chromophore Substrates

Continuous Spectrophotometric Assays

Continuous spectrophotometric assays offer the advantage of real-time monitoring of collagenase activity. These assays typically employ a synthetic chromogenic substrate that, upon cleavage by collagenase, results in a change in absorbance that can be continuously measured. nih.gov

A widely used substrate for this purpose is 2-furanacryloyl-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA). assaygenie.comsigmaaldrich.comnih.gov The cleavage of the peptide bond between leucine (B10760876) and glycine (B1666218) by collagenase leads to a decrease in absorbance at a specific wavelength, allowing for the kinetic analysis of the enzyme's activity. nih.gov This method is valued for its simplicity and the ability to obtain initial velocity data, which is crucial for kinetic studies and inhibitor screening. assaygenie.comnih.gov

Substrate ExampleDetection WavelengthPrinciple
2-furanacryloyl-L-leucyl-glycyl-L-prolyl-alanine (FALGPA)345 nmDecrease in absorbance upon cleavage

Stop-Rate Spectrophotometric Determinations

Stop-rate, or end-point, spectrophotometric determinations involve incubating the collagenase with a chromophore-substrate for a fixed period. The reaction is then terminated, and the amount of released chromophore is quantified. nih.gov

One common approach involves the use of a substrate like 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. sigmaaldrich.com After incubation with collagenase, the reaction is stopped, and the colored fragment, PAZ-Pro-Leu-OH, is extracted and its absorbance measured. sigmaaldrich.com Another method utilizes the ninhydrin (B49086) reaction to quantify the free amino groups generated upon substrate hydrolysis. nih.govworthington-biochem.com This method is robust and does not require specialized or expensive labeled substrates. nih.gov

Extraction-Based Spectrophotometric Quantification

This methodology involves the physical separation of the cleaved, colored product from the unreacted substrate before spectrophotometric measurement. This is particularly useful when the substrate and product have overlapping absorption spectra.

A classic example is the use of reconstituted collagen fibrils as a substrate. nih.gov Upon cleavage by collagenase, the resulting collagen fragments are denatured and solubilized. These fragments can then be separated from the intact fibrils by centrifugation. The amount of solubilized collagen, which is proportional to collagenase activity, can be quantified using various protein concentration determination methods, such as Coomassie blue staining. nih.gov This method offers high specificity as it uses a more natural substrate. nih.gov

Another approach utilizes FITC-labeled collagen. After enzymatic digestion, the fluorescently labeled fragments are extracted and quantified. scirp.org This often involves an extraction buffer to separate the cleaved, soluble fragments from the insoluble collagen substrate. scirp.orgchondrex.com

High-Throughput Screening Approaches for Collagenase Modulators

The discovery of novel collagenase inhibitors is a significant area of pharmaceutical research. High-throughput screening (HTS) allows for the rapid testing of large compound libraries for their ability to modulate collagenase activity. nih.gov

Microplate-Based Assay Adaptations

Many collagenase assays have been adapted for use in microplates, significantly increasing throughput. scirp.orgnih.gov These assays often utilize fluorescently labeled substrates, such as FITC-collagen or FRET-based peptides, where cleavage leads to an increase in fluorescence. nih.govvitacyte.com The use of 96-well or 384-well plates allows for the simultaneous screening of thousands of compounds. nih.govnih.gov For instance, a method for screening a large number of compounds was developed using a recombinant collagenase catalytic domain in a high-throughput format, completing the screening of 2720 compounds in just over two hours. nih.gov

Automated Detection Systems

Automation is a key component of modern HTS. Automated liquid handling systems can prepare the assay plates, add reagents, and perform serial dilutions of test compounds. nih.gov Robotic systems can then transfer the plates to integrated microplate readers for automated signal detection. nih.gov These systems not only increase speed and throughput but also improve reproducibility and reduce the potential for human error. The integration of iPSC-derived epithelial cells in a 384-well format with automated dispensers and readers has been demonstrated for screening CFTR modulators, a methodology that can be adapted for collagenase modulator screening. nih.gov

Integration with Other Spectroscopic Techniques

While spectrophotometry is a cornerstone of collagenase activity assessment, its integration with other spectroscopic techniques can provide more comprehensive information.

Fluorescence spectroscopy is frequently used, often in the form of FRET (Förster Resonance Energy Transfer) assays. nih.gov In a FRET-based assay, a fluorophore and a quencher are attached to a peptide substrate. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by collagenase, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. nih.gov

Furthermore, techniques like mass spectrometry can be coupled with collagenase assays to identify the specific cleavage sites within the substrate and to characterize the resulting peptide fragments, offering a deeper understanding of the enzyme's specificity and mechanism of action.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule, often a quencher. bachem.comevidentscientific.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring within a 10-nanometer range. evidentscientific.commicroscopyu.com In the context of collagenase activity assessment, FRET-based assays utilize peptide substrates that incorporate a fluorophore and a quencher. When the peptide is intact, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage of the peptide by collagenase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. bachem.com

A significant application of this technology is the development of a FRET triple-helical peptide (fTHP) substrate specifically designed for the selective evaluation of bacterial collagenase activity. nih.gov This is particularly important for applications such as the isolation of human pancreatic islets for diabetes research, where the purity and activity of collagenase are critical. nih.gov

The engineered fTHP substrate possesses a specific amino acid sequence that is efficiently hydrolyzed by bacterial collagenase. nih.gov In one such design, the fluorophore (7-methoxycoumarin-4-yl)acetyl (Mca) and the quencher 2,4-dinitrophenyl (Dnp) are incorporated into the peptide sequence. nih.gov Research has demonstrated that this fTHP substrate is highly selective for bacterial collagenase and is not significantly cleaved by other proteases that may be present in crude enzyme preparations, such as clostripain, trypsin, neutral protease, thermolysin, or elastase. nih.gov This specificity allows for a rapid and precise assessment of the triple-helical peptidase activity of collagenase. nih.gov

FeatureDescriptionReference
Substrate Type FRET triple-helical peptide (fTHP) nih.gov
Target Enzyme Bacterial Collagenase nih.gov
Fluorophore (7-methoxycoumarin-4-yl)acetyl (Mca) nih.gov
Quencher 2,4-dinitrophenyl (Dnp) nih.gov
Principle Cleavage of the peptide by collagenase separates the fluorophore and quencher, resulting in increased fluorescence. bachem.comnih.gov
Selectivity High selectivity for bacterial collagenase over other proteases like clostripain, trypsin, and thermolysin. nih.gov

Quantum Dot-Based Detection Systems

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique photophysical properties, such as high photostability and size-tunable fluorescence emission, making them excellent alternatives to traditional organic fluorophores. nih.gov These properties have been leveraged to create novel detection systems for collagenase activity.

One approach involves the use of QD-based FRET biosensors. For instance, a sensitive and selective FRET biosensor utilizing quantum dots has been developed for the detection of type IV collagenase, a marker in some cancers. nih.gov In these systems, the quantum dot can act as the donor, and its fluorescence is quenched by a suitable acceptor. The cleavage of a collagen-like peptide linker by collagenase disrupts the FRET process, leading to a recovery of the quantum dot's fluorescence.

Another innovative application uses quantum dots to monitor the degradation of the extracellular matrix (ECM). By tracking the diffusion of individual quantum dots within live tumor tissues, researchers can characterize the structure of the extracellular space. acs.org The degradation of collagen by collagenases within the tumor microenvironment leads to an increase in the movement and diffusivity of the QDs, providing a quantitative measure of enzymatic activity and its impact on tissue structure. acs.org

Investigating Collagenase Substrate Specificity and Selectivity

Characterization of Collagenase Isoform-Specific Cleavage

Collagenases are not a monolithic group of enzymes; they exist as various isoforms with distinct origins and substrate preferences. These differences are evident when comparing mammalian matrix metalloproteinases to bacterial collagenases, and even among different classes of bacterial enzymes.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for tissue remodeling in vertebrates. The collagenase subgroup of MMPs, which includes MMP-1, MMP-8, MMP-13, and MMP-14, is distinguished by its unique ability to cleave the triple-helical structure of fibrillar collagens. nih.gov

MMP-1 (Collagenase-1): This enzyme is a primary collagenase that degrades interstitial collagens. The catalytic activity of MMP-1 on native triple-helical collagen requires the cooperative action of its N-terminal catalytic (Cat) domain and its C-terminal hemopexin (Hpx) domain. nih.gov While the catalytic domain alone can cleave non-collagenous proteins and denatured collagen (gelatin), the Hpx domain is essential for binding to and unwinding the collagen triple helix, making the cleavage site accessible. nih.gov Studies using recombinant proteins have shown that MMP-1 cleaves homotrimers of α1(II) and α1(III) collagen chains efficiently, while α1(I) homotrimers are cleaved at a much slower rate. nih.gov In addition to collagens, MMP-1 can also degrade other extracellular matrix components like proteoglycans. karger.com

MMP-9 (Gelatinase B): Also known as 92 kDa type IV collagenase, MMP-9 is a member of the gelatinase subgroup of MMPs. abcam.comwikipedia.org Its primary substrates are type IV and V collagens, as well as gelatin. abcam.comox.ac.uk Unlike MMP-1, which makes a single scission across the triple helix, MMP-9 cleaves type IV and V collagens into characteristic larger C-terminal three-quarter fragments and smaller N-terminal quarter fragments. abcam.com The catalytic domain of MMP-9 contains three fibronectin type II (FN II) inserts, which are critical for its interaction with collagen substrates. nih.gov These inserts are particularly important for the hydrolysis of type V collagen. nih.gov MMP-9 plays a significant role in processes involving the degradation of basement membranes, such as leukocyte migration. abcam.com

The table below summarizes the key characteristics of MMP-1 and MMP-9.

Table 1: Comparison of MMP-1 and MMP-9 Characteristics
Feature MMP-1 (Collagenase-1) MMP-9 (Gelatinase B)
Primary Substrates Interstitial Collagens (Types I, II, III), Proteoglycans Type IV and V Collagens, Gelatin, Elastin
Domain Requirements Catalytic (Cat) and Hemopexin (Hpx) domains required for triple-helix cleavage nih.gov Catalytic domain with Fibronectin Type II (FN II) inserts nih.gov
Cleavage Pattern Single cleavage site within the collagen triple helix nih.gov Cleaves Type IV/V collagen into 3/4 and 1/4 fragments abcam.com
Primary Function Remodeling of the interstitial extracellular matrix karger.com Degradation of basement membranes, leukocyte migration abcam.com

Bacterial collagenases are potent enzymes capable of extensive collagen degradation, often hydrolyzing collagen at multiple sites. nih.gov This contrasts with the highly specific single-site cleavage by vertebrate MMPs.

Clostridium histolyticum Collagenase: This is one of the most well-studied bacterial collagenases and is known to be a mixture of several enzymes. These enzymes are broadly categorized into two classes, Class I and Class II, based on their substrate specificities. nih.govacs.org Both classes work synergistically to digest collagen effectively. nih.govacs.org Class I enzymes show a more restricted specificity, while Class II enzymes have a broader specificity and can hydrolyze a wider range of peptide sequences found in collagen. nih.govproquest.com For instance, Class II enzymes are generally less active toward sequences containing hydroxyproline (B1673980) in the P1 and P3' subsites compared to Class I enzymes. nih.gov The extensive proteolytic activity of C. histolyticum preparations allows them to be highly active on both collagen and some non-collagenic substrates. researchgate.netnih.gov

Vibrio alginolyticus Collagenase: In contrast to the crude mixture often derived from C. histolyticum, collagenase from V. alginolyticus is a highly purified, single-band protein. researchgate.netnih.gov This enzyme demonstrates a high degree of specificity for collagen and exhibits very limited non-specific proteolytic activity. researchgate.netnih.gov Its action is primarily focused on the collagen filaments that anchor necrotic tissue, while sparing other structurally important components of the dermal extracellular matrix. researchgate.net This selectivity makes it gentler on surrounding healthy tissue. researchgate.netnih.gov The enzyme is selective for collagens I and III. minervamedica.it

The table below provides a comparative overview of collagenases from C. histolyticum and V. alginolyticus.

Table 2: Comparison of Bacterial Collagenase Characteristics
Feature Clostridium histolyticum Collagenase Vibrio alginolyticus Collagenase
Enzyme Composition Mixture of at least 7 proteases; two main classes (I and II) nih.gov Highly purified, single 82-kDa protein researchgate.net
Specificity Broad; acts on collagen and non-collagenic substrates researchgate.netnih.gov High; selective for collagen with minimal non-specific activity researchgate.netnih.gov
Mode of Action Synergistic action of Class I and Class II enzymes for extensive digestion nih.govacs.org Targeted cleavage of collagen filaments researchgate.net
Reported Selectivity Broad peptide sequence hydrolysis nih.govproquest.com Selective for Type I and III collagens minervamedica.it

Mapping Substrate Recognition Sites (e.g., P1-P'1, P2-P'2, P3-P'3)

The specificity of collagenase action is determined by the amino acid residues occupying the substrate binding pockets of the enzyme, denoted as subsites (S). These subsites interact with the corresponding amino acid residues (P) of the substrate on either side of the scissile bond (P1-P1'). Understanding these preferences is key to predicting cleavage sites and designing specific substrates and inhibitors.

Bacterial Collagenases: Extensive studies using synthetic peptides have mapped the substrate preferences for bacterial collagenases. For collagenases from both Clostridium histolyticum and Vibrio alginolyticus, there is a strong preference for Glycine (B1666218) (Gly) at the P3 and P1' positions. nih.govuniprot.orgnih.gov The P2 and P2' subsites show a preference for Proline (Pro) and Alanine (B10760859) (Ala). nih.govuniprot.org The P3' subsite favorably accommodates Hydroxyproline (Hyp), Alanine (Ala), or Arginine (Arg). nih.govuniprot.org These preferences align well with the common Gly-X-Y triplet repeats found in collagen sequences. nih.govnih.gov However, clostridial collagenases also show a preference for aromatic amino acids in the P1 subsite, a feature not typically found in native type I collagen. nih.gov The S1' recognition site in clostridial collagenases is formed by a conserved double glycine motif that helps orient the substrate for cleavage. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): The substrate recognition profiles for MMPs also show distinct patterns. Analysis of substrates cleaved by gelatinases (MMP-2 and MMP-9) reveals a high frequency of Proline at the P3 position. pnas.org In contrast, transmembrane MMPs (MT-MMPs) frequently exhibit Leucine (B10760876) (Leu) at the P1' position. pnas.org A key difference between MMPs and clostridial collagenases lies in the S1' pocket; MMPs typically have a well-defined hydrophobic pocket that accommodates residues like Leucine or Isoleucine at P1', which is a critical determinant for their substrate binding. researchgate.net

The following table summarizes the preferred amino acid residues at the substrate recognition sites for different collagenases.

Table 3: Substrate Recognition Site Preferences of Collagenases
Subsite C. histolyticum Collagenase V. alginolyticus Collagenase MMPs (Gelatinases)
P3 Glycine (Gly) nih.govnih.gov Glycine (Gly) uniprot.org Proline (Pro) pnas.org
P2 Proline (Pro), Alanine (Ala) nih.govnih.gov Proline (Pro), Alanine (Ala) uniprot.org Varies
P1 Aromatic amino acids, Proline (Pro) nih.govnih.gov Hydrophobic residues proquest.com Varies
P1' Glycine (Gly), Alanine (Ala) nih.govnih.gov Glycine (Gly) uniprot.org Varies (Leucine preferred by MT-MMPs) pnas.org
P2' Proline (Pro), Alanine (Ala) nih.govnih.gov Proline (Pro), Alanine (Ala) uniprot.org Varies
P3' Hydroxyproline (Hyp), Alanine (Ala), Arginine (Arg) nih.gov Hydroxyproline (Hyp), Alanine (Ala), Arginine (Arg) uniprot.org Varies

Comparative Analysis of Synthetic Chromophore-Substrates

To quantify and compare the activity of different collagenases, researchers employ synthetic peptides that incorporate a chromophore or fluorophore. Cleavage of the peptide bond by the enzyme results in a measurable change in absorbance or fluorescence, allowing for continuous monitoring of enzymatic activity.

Several types of synthetic substrates have been developed:

Chromogenic Substrates: These substrates often contain a chromophoric group whose absorbance properties change upon cleavage. Examples include peptides incorporating a 2-furanacryloyl (FA) or cinnamoyl (CN) group. nih.gov Another strategy uses a residue like 4-nitrophenylalanine (Nph) at the P1 position. nih.gov A highly efficient substrate for C. histolyticum collagenase is CN-Nph-Gly-Pro-Ala, which has a kcat/KM value of 4.4 x 10^7 M^-1 min^-1. nih.gov The substrate N-[3-(2-furylacryloyl)]-l-leucyl-glycyl-l-prolyl-l-alanine (FALGPA) is also commonly used for clostridial collagenases. nih.gov Another example is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH. scbt.com

Fluorogenic Substrates: These substrates offer higher sensitivity. One common design uses a fluorophore and a quencher group on opposite sides of the cleavage site. In the intact peptide, the fluorescence is quenched. Upon hydrolysis, the fluorophore and quencher are separated, leading to an increase in fluorescence. A well-characterized example is Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, where the dinitrophenyl (Dnp) group quenches the fluorescence of Tryptophan (Trp). nih.gov This substrate is efficiently cleaved by both vertebrate collagenase and gelatinase (MMP-9) at the Gly-Leu bond, but with significantly different catalytic efficiencies. nih.gov Other highly sensitive substrates are based on rhodamine 110 (R110) or utilize heavily labeled proteins like DQ™ gelatin and DQ™ collagen, where fluorescence is quenched until the protein is digested into smaller, fluorescent fragments. thermofisher.com

The table below compares different synthetic chromophore-substrates used in collagenase research.

Table 4: Examples of Synthetic Chromophore-Substrates for Collagenase
Substrate Name/Type Chromophore/Fluorophore Principle of Detection Target Enzyme Example(s) kcat/Km (M⁻¹h⁻¹)
FALGPA 2-Furanacryloyl (FA) Change in Absorbance C. histolyticum collagenase nih.gov Not specified
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ Dinitrophenyl (Dnp) / Tryptophan (Trp) Fluorescence De-quenching Vertebrate Collagenase nih.gov 5.4 x 10⁶
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ Dinitrophenyl (Dnp) / Tryptophan (Trp) Fluorescence De-quenching Gelatinase (MMP-9) nih.gov 4.4 x 10⁸
DQ™ Gelatin BODIPY® dye Fluorescence De-quenching Gelatinases/Collagenases thermofisher.com Not applicable
Rhodamine 110-based Rhodamine 110 Fluorescence Generation Various Proteases thermofisher.com Not applicable

Distinguishing Collagenase Activity from Other Proteolytic Enzymes

A significant challenge in studying collagenases, particularly in complex biological samples, is distinguishing their specific activity from that of other proteases. Several strategies are employed to achieve this differentiation.

One primary method relies on the inherent substrate specificity of the enzymes. Highly selective collagenases, such as the one from Vibrio alginolyticus, show very little activity on non-collagenic substrates. researchgate.netnih.gov In contrast, commercial preparations of Clostridium histolyticum collagenase often contain other proteases, resulting in high activity on both collagen and non-collagenic proteins. researchgate.netnih.gov Therefore, comparing activity on a collagen-specific substrate versus a general protease substrate (like casein) can help differentiate the activities.

Specialized assays have also been developed. One such assay involves using dried gelatin or collagen spotted onto chromatographic paper. After incubation with the enzyme sample, the reaction products are visualized with ninhydrin (B49086). In this system, bacterial collagenase activity produces a specific yellow stain, which can be discriminated from the gray, brown, or violet spots produced by other non-collagenolytic proteases. nih.gov

Furthermore, the design of synthetic substrates and the use of specific inhibitors can aid in distinguishing between different types of collagenolytic enzymes. For example, the fluorogenic peptide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 is cleaved by both collagenase (MMP-1) and gelatinase (MMP-9), but the catalytic efficiency of gelatinase is nearly 80 times higher. nih.gov Additionally, soluble type I collagen acts as a competitive inhibitor for MMP-1's hydrolysis of this substrate but exhibits mixed inhibition for gelatinase, providing another means of differentiation. nih.gov

Applications of Collagenase Chromophore Substrates in Biochemical Research

Quantification of Collagenase Activity in Research Samples

The quantification of collagenase activity is crucial in numerous research contexts, from basic enzymology to clinical studies. Chromogenic substrates offer a significant advantage over other methods due to their simplicity, speed, and suitability for high-throughput screening. tandfonline.com The principle behind these assays is the enzymatic hydrolysis of the substrate by collagenase, which liberates a colored compound that can be measured spectrophotometrically. tandfonline.comtandfonline.com

In Vitro Enzyme Activity Studies

In vitro studies are fundamental to understanding the kinetics and characteristics of collagenase enzymes. Chromogenic substrates are widely used to determine key enzymatic parameters. For instance, researchers have utilized these substrates to study the activity of collagenase from various sources, including bacteria and marine organisms. nih.govnih.gov These studies often involve optimizing assay conditions such as enzyme and substrate concentrations, temperature, and incubation time to ensure accurate and reproducible results. nih.gov

A key application is the determination of kinetic constants like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, the Km and Vmax of a novel collagenase from Bacillus pumilus Col-J for collagen were determined to be 0.79 mg/mL and 129.5 U, respectively. nih.gov

Interactive Data Table: In Vitro Collagenase Activity Studies

Enzyme SourceSubstrate TypeKey FindingsReference
Bacillus pumilus Col-JNative calf skin collagenOptimal temperature 45°C, optimal pH 7.5. Activity increased by Ca2+ and Mg2+, inhibited by Mn2+, Pb2+, EDTA, and β-mercaptoethanol. nih.gov
Mackerel (Scomber japonicus)Not specifiedOptimal pH ~7.5, optimal temperature 55°C. Inhibited by Hg2+, Zn2+, PMSF, TLCK, and soybean-trypsin inhibitor. researchgate.net
Pseudomonas sp.Gelatin and collagenOptimal temperature 45°C for purified enzyme and 50°C for commercial enzyme. juniperpublishers.com
Marine red algae (Porphyra sp. and Palmaria palmata)Fluorogenic substrateModerate dose-dependent inhibition by mycosporine-like amino acids (MAAs). nih.gov

Analysis of Enzyme Production and Purification

Chromogenic substrates are invaluable tools for monitoring the production and purification of collagenases. nih.gov Throughout the purification process, which often involves steps like ammonium (B1175870) sulfate (B86663) precipitation and various forms of chromatography (e.g., gel filtration, ion-exchange), researchers need a quick and reliable method to track the enzymatic activity in different fractions. nih.govresearchgate.netthescipub.com This allows them to assess the efficiency of each purification step and to identify the fractions with the highest collagenase concentration.

For example, in the purification of collagenase from Bacillus pumilus Col-J, the specific activity of the enzyme was monitored at each stage, leading to a 31.53-fold increase in purity with a 7.00% recovery. nih.gov Similarly, the purification of collagenase from the mackerel Scomber japonicus was followed using activity assays, resulting in a 39.5-fold purification. researchgate.net The use of chromogenic substrates facilitates the rapid screening of numerous fractions generated during chromatography, making the purification process more efficient. nih.gov

Investigation of Collagen Degradation Mechanisms

Understanding the mechanisms by which collagen is degraded is fundamental to cell biology and pathology. Collagenase chromophore-substrates, alongside other techniques, have been instrumental in elucidating these complex processes. tandfonline.comnih.govnih.gov

Bacterial collagenases, for instance, have been shown to possess a "collagenase unit" composed of an activator domain and a peptidase domain, which is the essential core for degrading the triple-helical structure of collagen. plus.ac.at Studies have revealed that these bacterial enzymes can radically break down collagen at multiple sites, a mechanism distinct from the more specific cleavage by mammalian collagenases. plus.ac.at The activator domain plays a crucial role by unwinding the collagen triple helix, making it accessible to the hydrolytic peptidase domain. plus.ac.at

In contrast, mammalian matrix metalloproteinases (MMPs) exhibit a different mechanism, where they cleave the collagen molecule at a single specific site. plus.ac.at Chromogenic and fluorogenic substrates that mimic the collagen structure are used to study the specificity and efficiency of this cleavage, helping to differentiate the activities of various MMPs.

Screening and Characterization of Collagenase Inhibitors and Activators

The discovery and characterization of molecules that can modulate collagenase activity are of great interest for therapeutic applications. Chromogenic and fluorogenic assays are widely employed for high-throughput screening of potential collagenase inhibitors and activators. researchgate.netnih.govplus.ac.at

These assays allow for the rapid testing of large libraries of compounds to identify those that either decrease (inhibitors) or increase (activators) the rate of substrate cleavage. nih.govnih.gov

Identification of Natural Product Inhibitors

There is a growing interest in identifying collagenase inhibitors from natural sources due to their potential as therapeutic agents for conditions involving excessive collagen degradation, such as in skin aging and certain diseases. researchgate.netplus.ac.at

Various plant extracts and marine-derived compounds have been screened for their ability to inhibit collagenase activity. For example, a combined formulation of fruit extracts from Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba demonstrated significant, dose-dependent inhibition of collagenase. nih.gov Similarly, mycosporine-like amino acids (MAAs) from marine red algae have been shown to exhibit moderate collagenase inhibitory activity. nih.gov

Interactive Data Table: Natural Product Inhibitors of Collagenase

Natural SourceActive Compound(s)Type of InhibitionKey FindingsReference
Combined Fruit Extract (Punica granatum, Ginkgo biloba, Ficus carica, Morus alba)PolyphenolsDose-dependent67.45% inhibition at 5 µg/mL. nih.gov
Marine Red Algae (Porphyra sp. and Palmaria palmata)Mycosporine-like amino acids (Shinorine, Porphyra, Palythine)Dose-dependent, moderateIC50 values of 104.0 µM for shinorine, 105.9 µM for porphyra, and 158.9 µM for palythine. nih.gov
Cashew (Anacardium occidentale L.) Leaf ExtractEthanolic extractDose-dependentThe ethanolic extract showed the highest inhibition of collagenase activity. mdpi.com
Citrus unshiu (Satsuma mandarin)Heptadecanoic acid, D-allose, 5-hydroxymethyl-2-furaldehyde (HMF)Not specifiedThe flesh of immature fruit exhibited the highest collagenase inhibitory activity. mdpi.com

Evaluation of Synthetic Compound Modulators

In addition to natural products, synthetic compounds are extensively screened for their potential to modulate collagenase activity. High-throughput screening methods using chromogenic or fluorogenic substrates have been established to rapidly assess large libraries of synthetic molecules. nih.gov

For instance, a high-throughput screening of 2720 compounds identified 66 with greater than 60% inhibitory activity against human collagenase 1 at a concentration of 20 mg/L. nih.gov Further testing confirmed 44 of these compounds, with the most potent exhibiting an IC50 of 4.3 µmol/L. nih.gov Such screening efforts are crucial for the development of new therapeutic agents that can target collagenase activity with high specificity and efficacy. These synthetic modulators are often designed to interact with the active site or allosteric sites of the enzyme, thereby altering its catalytic function. The development of synthetic lethal screens, such as those using CRISPR/Cas9 technology, has also identified genes that, when inhibited, enhance the efficacy of other drugs, providing new avenues for combination therapies targeting pathways involving collagen degradation. nih.gov

Development of Research Tools for Enzyme Characterization

The development of synthetic chromogenic substrates has been a significant advancement for the characterization of collagenase enzymes. These tools offer a specific, sensitive, and straightforward method for quantifying enzyme activity, which is essential for understanding enzyme kinetics, inhibition, and substrate specificity. nih.govsigmaaldrich.com

A widely used collagenase chromophore-substrate is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. sigmaaldrich.comnih.gov This synthetic peptide is specifically cleaved by collagenase between the leucine (B10760876) and glycine (B1666218) residues. sigmaaldrich.comsigmaaldrich.com The intact substrate is hydrophilic and remains in the aqueous phase during assays. Upon enzymatic cleavage, a colored, hydrophobic fragment, Pz-Pro-Leu-OH, is released along with a colorless tripeptide. sigmaaldrich.comsigmaaldrich.com This orange-yellow fragment is soluble in organic solvents like ethyl acetate (B1210297), allowing for its easy extraction and subsequent quantification by spectrophotometry at a wavelength of 320 nm. sigmaaldrich.com

The design of these substrates often incorporates features to enhance their utility. For example, the C-terminal D-arginine residue in the aforementioned substrate increases its solubility in buffers and protects the peptide from non-specific degradation by other proteases. sigmaaldrich.com This high specificity allows for the precise measurement of collagenase activity even in complex biological samples or during enzyme purification. nih.gov

The use of such substrates facilitates rapid and reproducible determination of collagenase activity. tandfonline.com Assays can be performed as spectrophotometric stop-rate determinations, where the reaction is incubated for a specific time and then stopped before measuring the liberated chromophore. sigmaaldrich.com This method provides a quantitative measure of enzyme activity, typically expressed in units where one unit corresponds to the liberation of a specific amount of product per minute under defined conditions (e.g., pH 7.1 at 25°C). sigmaaldrich.com

Table 1: Characteristics of a Synthetic this compound

PropertyDescriptionReference
Compound Name4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH dihydrate sigmaaldrich.comsigmaaldrich.com
AbbreviationPz-Pro-Leu-Gly-Pro-D-Arg sigmaaldrich.com
Principle of ActionSpecifically cleaved by collagenase between the leucine and glycine residues. sigmaaldrich.comsigmaaldrich.com
Detectable ProductPz-Pro-Leu-OH (an orange-yellow acylpeptide fragment) sigmaaldrich.com
Detection MethodSpectrophotometry at 320 nm after extraction with an organic solvent (e.g., ethyl acetate). sigmaaldrich.com
Assay ConditionsTypically pH 7.1, 25°C. sigmaaldrich.com
Key FeaturesThe D-Arg residue enhances solubility and protects against non-specific enzymatic degradation. The substrate itself shows no toxic effects on cells at assay concentrations. sigmaaldrich.com

Role in Studying Tissue Remodeling Processes (In Vitro Models)

Tissue remodeling is a fundamental biological process involving the synthesis, degradation, and reorganization of the extracellular matrix (ECM). Collagen is the primary structural component of the ECM, and its breakdown by collagenases is a critical step in both normal physiological processes (like wound healing) and pathological conditions. nih.gov Chromogenic substrates are instrumental in studying these processes within in vitro models by enabling the quantification of collagenase activity.

In vitro models are essential for investigating the complex cellular and molecular mechanisms of tissue remodeling. These models can range from cell cultures to more complex 3D tissue-engineered scaffolds. nih.govnih.gov

Biomaterial Degradation Studies: Researchers use in vitro collagenase assays to predict the degradation patterns of collagen-based biomaterials intended for tissue engineering and regenerative medicine. mdpi.comresearchgate.net For instance, collagen matrices for soft tissue augmentation or tendon grafts are incubated with a known concentration of bacterial collagenase, and their degradation is monitored over time. mdpi.comresearchgate.net In these setups, chromogenic substrates can be used to confirm and standardize the activity of the exogenous collagenase solution being used, ensuring consistency across experiments. The bacterial collagenase test is often considered an aggressive assay that can simulate a "worst-case scenario," such as when a wound reopens after surgery. mdpi.com

Cell-Mediated Remodeling Studies: Fibroblasts, osteoclasts, and other cells actively remodel their surrounding matrix by secreting their own collagenases (matrix metalloproteinases, or MMPs). nih.govnih.gov In vitro co-culture systems are used to study these cell-driven processes. For example, fibroblasts are cultured on collagen matrices, and their remodeling activity is assessed. nih.gov In such studies, chromogenic substrates can be added to the culture medium or cell lysates to measure the amount of active collagenase secreted by the cells. This allows researchers to investigate how different conditions, such as the structure of the collagen matrix (native vs. denatured), influence the cells' collagen-degrading activity. nih.gov Similarly, in models of bone remodeling, these substrates can help quantify the collagenolytic activity of osteoclasts, which is crucial for understanding bone resorption. nih.gov

By providing a reliable method to measure collagenase activity, these substrates help researchers understand the dynamics of ECM turnover, screen for new biomaterials with desired degradation rates, and investigate the cellular mechanisms that regulate tissue remodeling. nih.govresearchgate.net

Table 2: Applications of Collagenase Activity Measurement in In Vitro Tissue Remodeling Models

In Vitro Model TypePurpose of the ModelRole of Collagenase Activity MeasurementReference
Biomaterial Scaffolds (e.g., Collagen Matrices)To evaluate the degradation rate and profile of biomaterials for tissue engineering.To standardize the activity of exogenous bacterial collagenase used in the degradation assay, providing a basis for comparing different materials. mdpi.comresearchgate.net
Tendon AllograftsTo screen new graft materials by comparing their degradation rates to clinically accepted tendons.To quantify the rate of degradation when exposed to a standardized collagenase solution, providing reference data for new biomaterials. researchgate.net
Fibroblast Cell Culture on CollagenTo study how cells interact with and remodel the extracellular matrix.To measure the activity of endogenous collagenases (MMPs) secreted by fibroblasts in response to different matrix cues (e.g., collagen structure). nih.gov
Bone Remodeling Co-Cultures (Osteoblasts & Osteoclasts)To investigate the cellular and molecular basis of bone formation and resorption.To quantify the activity of collagenases (e.g., MMP-9, Cathepsin K) produced by osteoclasts during bone matrix degradation. nih.gov

Challenges and Future Directions in Chromophore Substrate Research

Enhancing Substrate Specificity and Selectivity

A primary challenge in the use of collagenase chromophore-substrates is achieving high specificity and selectivity for particular collagenase isotypes. Collagenases belong to a large family of matrix metalloproteinases (MMPs), and many currently available synthetic substrates can be cleaved by multiple MMPs, not just collagenases. sigmaaldrich.comnih.gov This lack of specificity can lead to ambiguous results and an overestimation of true collagenolytic activity.

Future research is focused on the rational design of substrates with sequences that are highly specific to the cleavage sites of individual collagenase isoforms, such as MMP-1, MMP-8, and MMP-13. sigmaaldrich.comchondrex.com This involves a deeper understanding of the three-dimensional structures of collagenase active sites and their interactions with substrates. nih.gov By modifying the peptide sequence of the substrate, researchers aim to create tools that can differentiate between the activities of closely related collagenases, providing more accurate insights into their distinct biological roles. For instance, studies on the substrate specificities of collagenases from human rheumatoid synovium have suggested that different collagenases have varying activities against different types of collagen, highlighting the need for type-specific substrates. nih.gov

Development of Novel Chromophores and Fluorophores for Improved Detection

The sensitivity and detection limits of collagenase assays are intrinsically linked to the properties of the chromophore or fluorophore attached to the substrate. While traditional chromogenic substrates, such as those based on 4-phenylazobenzyloxycarbonyl (Pz), are widely used, there is a continuous search for novel reporters with improved optical properties. sigmaaldrich.comsigmaaldrich.com

The development of new fluorophores with higher quantum yields, greater photostability, and emission wavelengths in the near-infrared (NIR) region is a key area of future research. NIR fluorophores offer the advantage of deeper tissue penetration and reduced background fluorescence, making them ideal for in vivo imaging applications. Furthermore, the design of "smart" probes, where fluorescence is quenched until the substrate is cleaved, can significantly enhance the signal-to-noise ratio. nih.govnih.gov An example of this is the use of a gelatin-based test with fluorescence measurement to determine collagenase activity. nih.govnih.gov The development of new fluorescence assays for collagenase-like peptidase activity is an ongoing area of research. nih.gov

Advancements in Assay Sensitivity and Dynamic Range

Improving the sensitivity and dynamic range of collagenase assays is crucial for detecting subtle changes in enzyme activity, particularly in early disease states or in response to therapeutic interventions. Current methods, while useful, may not be sensitive enough to detect low levels of collagenase activity present in certain biological samples. nih.gov

Future advancements will likely come from a combination of improved substrates and detection technologies. The use of fluorescence-based assays, including those employing Förster Resonance Energy Transfer (FRET) technology, offers higher sensitivity compared to colorimetric methods. nih.gov Additionally, the development of signal amplification strategies, such as enzyme-linked immunosorbent assays (ELISAs) and polymerase chain reaction (PCR)-based methods, could be adapted for the highly sensitive detection of collagenase activity. Researchers are also exploring methods to reduce background noise and interference from other components in complex biological samples, thereby widening the dynamic range of the assay.

Integration with Microfluidics and Miniaturized Systems

The integration of collagenase chromophore-substrate assays with microfluidics and other miniaturized systems represents a significant step forward in high-throughput screening and point-of-care diagnostics. mdpi.comnih.gov Microfluidic devices allow for the analysis of very small sample volumes, reduce reagent consumption, and enable precise control over experimental conditions. nih.gov

Future research in this area will focus on developing "lab-on-a-chip" platforms that can perform all steps of the collagenase assay, from sample preparation to detection, in a single, automated device. mdpi.com These systems could be used for rapid screening of potential collagenase inhibitors, as well as for monitoring disease progression and treatment efficacy in a clinical setting. The ability to perform parallel analyses on multiple samples will greatly accelerate research and drug discovery efforts.

Exploration of New Applications in Basic Biochemical Sciences

While collagenase chromophore-substrates are widely used in biomedical research, there is a growing interest in exploring their applications in other areas of basic biochemical sciences. agscientific.com These substrates can be valuable tools for studying the fundamental mechanisms of enzyme kinetics, protein-protein interactions, and the role of collagenases in various biological processes beyond tissue remodeling. nih.govnih.gov

For example, these substrates can be used to investigate the allosteric regulation of collagenases, the effects of post-translational modifications on enzyme activity, and the identification of novel endogenous inhibitors. Furthermore, the development of highly specific substrates will allow for the precise mapping of collagenase activity in different cellular compartments and tissues, providing a more detailed understanding of their physiological functions. The versatility of these substrates makes them powerful tools for a wide range of biochemical investigations.

Q & A

Q. What is the standard chromogenic assay protocol for quantifying collagenase activity using collagenase chromophore-substrate?

The chromogenic assay involves incubating collagenase with the synthetic substrate 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH. The substrate is dissolved in methanol (0.2 mL) and diluted with Tris-HCl buffer (100 mM, pH 7.1) to 0.1 mM. Enzyme activity is measured by monitoring the cleavage of the substrate at 320 nm after ethyl acetate extraction of the chromophore . One unit of activity liberates 1 µmol of PZ-Pro-Leu per minute at pH 7.1 and 25°C . Control experiments should include buffer-only blanks and EDTA as a collagenase inhibitor .

Q. How is this compound prepared to ensure stability during enzymatic assays?

The substrate is typically stored as a lyophilized powder at 20°C. For assays, it is dissolved in methanol (to enhance solubility) and diluted with Tris-HCl buffer (pH 7.1) to a final concentration of 0.1 mM. Methanol concentrations ≤10% (v/v) do not inhibit collagenase activity. Pre-warming the substrate to 37°C before use minimizes precipitation and ensures homogeneity .

Q. What are the critical parameters for validating collagenase activity assays using this substrate?

Key parameters include:

  • Substrate specificity : Verify that cleavage products (e.g., PZ-Pro-Leu) are generated exclusively by collagenase and not by nonspecific proteases.
  • Linear range : Ensure absorbance at 320 nm correlates linearly with enzyme concentration (e.g., 0.5–5 U/mL) and incubation time (≤30 minutes).
  • Reproducibility : Intra- and inter-assay coefficients of variation (CVs) should be <10% .

Advanced Research Questions

Q. How can discrepancies in collagenase activity measurements between COL-G and COL-H isoforms be resolved using this substrate?

COL-H exhibits higher specific activity than COL-G when assayed with the chromophore-substrate due to differences in substrate-binding affinity. To resolve discrepancies:

  • Standardize enzyme purity (e.g., SDS-PAGE ≥95%) and formulation (e.g., calcium-dependent activation).
  • Use complementary assays (e.g., ex vivo pancreas dissociation) to validate activity trends observed in chromogenic tests .
  • Analyze kinetic parameters (Km, Vmax) to differentiate isoform-specific catalytic efficiencies .

Q. What experimental design considerations are critical when modeling collagenase-induced tissue degradation (e.g., osteoarthritis) using this substrate?

  • Dose-response calibration : Collagenase concentrations (e.g., 1–50 U) must correlate with histopathological outcomes (e.g., cartilage erosion, chondrocyte apoptosis).
  • Time-course analysis : Degradation kinetics vary; assess outcomes at multiple timepoints (e.g., 1, 3, 6 weeks post-injection).
  • Control for off-target effects : Include sham-treated groups and protease inhibitors (e.g., EDTA) to confirm collagenase-specific effects .

Q. How can this compound assays be integrated with LC-MS/MS for mechanistic studies of enzyme inhibition?

  • Sample preparation : After chromogenic assay termination with citric acid, extract reaction products (e.g., PZ-Pro-Leu) for LC-MS/MS analysis.
  • Quantitative validation : Use stable isotope-labeled internal standards (SIL-IS) to normalize recovery rates.
  • Multi-omic correlation : Combine kinetic data (from absorbance) with proteomic profiles to identify inhibitory pathways (e.g., competitive vs. non-competitive inhibition) .

Q. What statistical methods are recommended for analyzing collagenase activity data with high inter-experimental variability?

  • ANOVA : Compare activity across treatment groups (e.g., collagenase ± inhibitors) with post-hoc Tukey tests for pairwise comparisons.
  • Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50/EC50 values.
  • Error propagation : Account for variability in substrate preparation and enzyme lot differences using bootstrap resampling .

Methodological Optimization Questions

Q. How can this compound assays be adapted for high-throughput screening (HTS) of anti-fibrotic compounds?

  • Microplate format : Scale down reaction volumes to 100 µL/well in 96-well plates.
  • Automation : Use liquid handlers for substrate dispensing and robotic plate readers for absorbance measurements.
  • Z’-factor validation : Ensure Z’ >0.5 by testing positive (EDTA) and negative (DMSO vehicle) controls in triplicate .

Q. What strategies mitigate interference from co-administered drugs (e.g., dexamethasone) in collagenase activity assays?

  • Pre-incubation separation : Use centrifugal filters (e.g., 10 kDa cutoff) to remove low-MW drugs before adding substrate.
  • Control experiments : Compare collagenase activity in drug-free vs. drug-spiked buffer systems.
  • Chromatographic validation : Confirm drug absence in reaction mixtures via HPLC .

Data Interpretation Challenges

Q. How should researchers address conflicting results between chromogenic assays and in vivo models of collagenase activity?

  • Contextual factors : In vivo models include tissue-specific inhibitors (e.g., TIMPs) absent in vitro.
  • Enzyme localization : Collagenase may exhibit compartmentalized activity (e.g., synovial fluid vs. cartilage) not replicated in solution assays.
  • Multi-modal validation : Correlate chromogenic data with immunohistochemistry (e.g., collagen degradation markers like C1M) .

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